molecular formula C5H7ClO2 B078641 [(Z)-3-chloroprop-2-enyl] acetate CAS No. 13042-00-7

[(Z)-3-chloroprop-2-enyl] acetate

Cat. No. B078641
CAS RN: 13042-00-7
M. Wt: 134.56 g/mol
InChI Key: MRDPKFXEUMUFQJ-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-3-chloroprop-2-enyl] acetate is a chemical compound that belongs to the family of chloroacrylates. It is used in various scientific research applications due to its unique properties.

Mechanism of Action

[(Z)-3-chloroprop-2-enyl] acetate is an electrophilic compound that reacts with nucleophiles, such as thiols and amines. It can undergo Michael addition reactions with nucleophiles to form adducts. In the presence of enzymes, such as glutathione-S-transferase, [(Z)-3-chloroprop-2-enyl] acetate can form conjugates with glutathione.
Biochemical and Physiological Effects:
[(Z)-3-chloroprop-2-enyl] acetate has been shown to have cytotoxic effects on various cancer cell lines. It can induce apoptosis, or programmed cell death, in cancer cells. Additionally, [(Z)-3-chloroprop-2-enyl] acetate has been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

[(Z)-3-chloroprop-2-enyl] acetate is a versatile reagent that can be used in various types of organic synthesis. It is also relatively easy to synthesize and purify. However, it is important to handle [(Z)-3-chloroprop-2-enyl] acetate with care, as it is a toxic and irritant compound.

Future Directions

There are several future directions for the study of [(Z)-3-chloroprop-2-enyl] acetate. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of the mechanism of action of [(Z)-3-chloroprop-2-enyl] acetate in cancer cells and other biological systems. Additionally, [(Z)-3-chloroprop-2-enyl] acetate could be used as a starting material for the synthesis of new pharmaceuticals and other bioactive compounds.

Synthesis Methods

[(Z)-3-chloroprop-2-enyl] acetate can be synthesized by the reaction of acetic acid with 3-chloroprop-2-en-1-ol. The reaction is catalyzed by sulfuric acid and heated to 80°C for several hours. The resulting product is [(Z)-3-chloroprop-2-enyl] acetate, which can be purified by distillation.

Scientific Research Applications

[(Z)-3-chloroprop-2-enyl] acetate is used in various scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals. It is also used as a starting material for the synthesis of other compounds, such as [(Z)-3-chloroprop-2-enyl] methacrylate and [(Z)-3-chloroprop-2-enyl] benzoate. Additionally, [(Z)-3-chloroprop-2-enyl] acetate is used in the study of enzyme-catalyzed reactions.

properties

CAS RN

13042-00-7

Product Name

[(Z)-3-chloroprop-2-enyl] acetate

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

[(Z)-3-chloroprop-2-enyl] acetate

InChI

InChI=1S/C5H7ClO2/c1-5(7)8-4-2-3-6/h2-3H,4H2,1H3/b3-2-

InChI Key

MRDPKFXEUMUFQJ-IHWYPQMZSA-N

Isomeric SMILES

CC(=O)OC/C=C\Cl

SMILES

CC(=O)OCC=CCl

Canonical SMILES

CC(=O)OCC=CCl

Other CAS RN

13042-00-7

synonyms

[(Z)-3-chloroprop-2-enyl] acetate

Origin of Product

United States

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